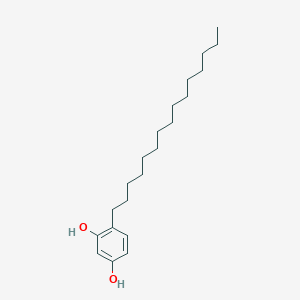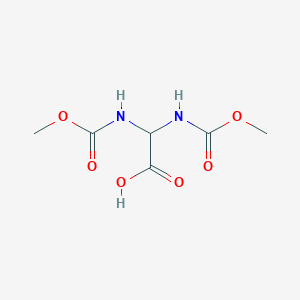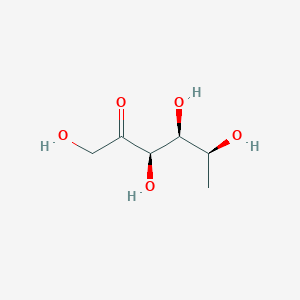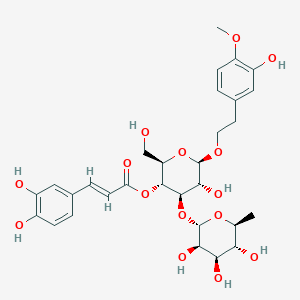
Jionoside D
描述
Jionoside D, also known as Cistanoside C, is a natural compound primarily found in the roots of Rehmannia glutinosa var. purpurea and Clerodendron trichotomum. It belongs to the class of hydroxycinnamic acid esters of phenethylalcohol glycosides. This compound has garnered attention due to its significant antioxidant properties, which include scavenging intracellular reactive oxygen species and inhibiting lipid peroxidation .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Jionoside D typically involves extraction from natural sources. The process begins with the crushing of the raw material, followed by soaking in water or an organic solvent such as methanol. The active ingredients are then extracted through a series of steps including extraction, filtration, and concentration. Finally, the compound is purified using column chromatography, gel filtration, and crystallization to obtain high-purity this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar extraction and purification process but on a larger scale. The raw materials are processed in large extraction tanks, and the solvents used are often recycled to minimize waste. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Jionoside D undergoes several types of chemical reactions, including:
Oxidation: this compound exhibits antioxidant properties by scavenging free radicals and reactive oxygen species.
Reduction: It can reduce the number of apoptotic cells induced by hydrogen peroxide.
Substitution: The compound can participate in substitution reactions involving its phenolic hydroxyl groups
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.
Reduction: Conditions often involve the presence of cellular antioxidant enzymes such as superoxide dismutase and catalase
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which retain its antioxidant properties and contribute to its biological activities .
科学研究应用
Jionoside D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging activities.
Biology: Investigated for its protective effects on cells exposed to oxidative stress, such as Chinese hamster lung fibroblast cells.
Medicine: Explored for its potential therapeutic applications in treating diseases associated with oxidative stress, including inflammation, aging, cancer, arteriosclerosis, hypertension, and diabetes.
Industry: Utilized in the development of natural antioxidant formulations for pharmaceuticals and nutraceuticals .
作用机制
Jionoside D exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The compound also enhances the activities of cellular antioxidant enzymes such as superoxide dismutase and catalase, which further contribute to its protective effects. The molecular targets and pathways involved include the reduction of apoptotic cells and the enhancement of cellular antioxidant defenses .
相似化合物的比较
Similar Compounds
- Cistanoside A
- Cistanoside B
- Verbascoside
- Echinacoside
Uniqueness of Jionoside D
Compared to other similar compounds, this compound stands out due to its potent antioxidant properties and its ability to protect cells from oxidative stress. Its unique combination of hydroxycinnamic acid esters and phenethylalcohol glycosides contributes to its high efficacy in scavenging free radicals and enhancing cellular antioxidant defenses .
属性
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-4-7-20(40-2)19(34)12-16)43-21(13-31)27(28)44-22(35)8-5-15-3-6-17(32)18(33)11-15/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQLGHCWJNLUKK-CPPDSBOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


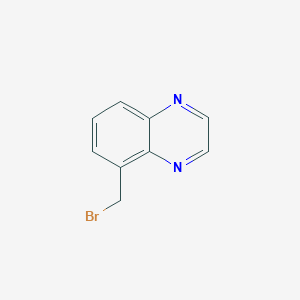



![1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE](/img/structure/B173767.png)
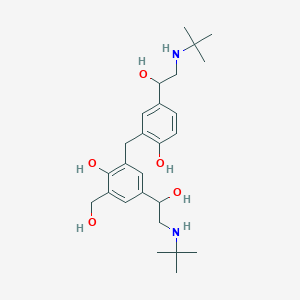


![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)

